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molecular formula C6H8ClN3 B1272813 Isonicotinimidamide hydrochloride CAS No. 6345-27-3

Isonicotinimidamide hydrochloride

Cat. No. B1272813
M. Wt: 157.6 g/mol
InChI Key: IONKMFGAXKCLMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06809100B2

Procedure details

Sodium methoxide (0.54 g) and 4-cyanopyridine (10.4 g) were combined in anhydrous methanol (100 ml) and stirred at room temperature for 18 h, under a nitrogen atmosphere. Ammonium chloride (5.99 g) was then added, and the mixture heated to reflux for 4 h, under a calcium chloride guard tube. The reaction was cooled, evaporated under reduced pressure, re-suspended in ethanol (120 ml) and heated to reflux for another 15 min. The resultant white precipitate was filtered off, dried, then triturated with ice-cold water and dried under vacuum at 40° C. to yield the title compound as a white solid (7.44 g, 47%). Two further crops were obtained through concentration of the ethanol filtrate (total yield 12.1 g, 77%)
Name
Sodium methoxide
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Quantity
5.99 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
47%

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[C:4]([C:6]1[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=1)#[N:5].[Cl-:12].[NH4+:13]>CO>[ClH:12].[C:4]([NH2:13])(=[NH:5])[C:6]1[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=1 |f:0.1,3.4,6.7|

Inputs

Step One
Name
Sodium methoxide
Quantity
0.54 g
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
10.4 g
Type
reactant
Smiles
C(#N)C1=CC=NC=C1
Step Three
Name
Quantity
5.99 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 18 h, under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h, under a calcium chloride guard tube
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for another 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The resultant white precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
triturated with ice-cold water
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40° C.

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Cl.C(C1=CC=NC=C1)(=N)N
Measurements
Type Value Analysis
AMOUNT: MASS 7.44 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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